Comprehensive Technical Guide: Chemical Structure, Properties, and Synthesis of 3,3-Dimethyl-1-(2-phenylethyl)urea
Comprehensive Technical Guide: Chemical Structure, Properties, and Synthesis of 3,3-Dimethyl-1-(2-phenylethyl)urea
Executive Summary
In the landscape of modern synthetic chemistry and drug design, urea derivatives occupy a privileged chemical space due to their robust hydrogen-bonding capabilities and structural rigidity. 3,3-Dimethyl-1-(2-phenylethyl)urea (systematically known as 1,1-dimethyl-3-(2-phenylethyl)urea) is a specialized pharmacophore that bridges the gap between lipophilic aromatic interactions and polar target engagement. This whitepaper provides an in-depth analysis of its molecular architecture, computational validation, and a highly optimized, self-validating synthetic workflow designed for research and application scientists.
Molecular Architecture and Physicochemical Profile
The structural integrity of 3,3-dimethyl-1-(2-phenylethyl)urea relies on three distinct domains:
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The Phenethyl Group : Provides a flexible, lipophilic tail capable of engaging in
stacking and hydrophobic interactions within target protein pockets. -
The Urea Core : Acts as a rigid, planar linker. The N1 nitrogen serves as a critical hydrogen-bond donor, while the carbonyl oxygen acts as a hydrogen-bond acceptor.
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The Dimethyl Terminus : The 3,3-dimethyl substitution on the N3 nitrogen eliminates its hydrogen-bond donating ability, sterically shielding the urea core and modulating the compound's metabolic stability and solubility.
Quantitative physicochemical parameters critical for formulation and assay development are summarized in Table 1 .
Table 1: Physicochemical Properties of 3,3-Dimethyl-1-(2-phenylethyl)urea
| Parameter | Value | Mechanistic Implication |
| Molecular Formula | C₁₁H₁₆N₂O | Defines elemental composition and stoichiometry. |
| Molecular Weight | 192.26 g/mol | Ideal low-molecular-weight fragment for lead optimization. |
| Exact Mass | 192.12626 Da | Target value for High-Resolution Mass Spectrometry (HRMS). |
| H-Bond Donors | 1 | Restricted to the N1 secondary amine. |
| H-Bond Acceptors | 1 | Localized at the urea carbonyl oxygen. |
| Rotatable Bonds | 4 | Allows conformational flexibility for induced-fit binding. |
Spectroscopic Characterization and DFT Validation
To establish trustworthiness in structural verification, empirical spectroscopic data must be corroborated by computational models. Recent studies utilizing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have provided a rigorous baseline for this compound .
Using the B3LYP, B3P86, and PBE0 hybrid functionals combined with the 6-311++G(d,p) basis set, researchers have mapped the electrostatic potential and conformational stability of the molecule. Hirshfeld surface analysis reveals that the crystal packing is predominantly governed by hydrogen-atom contacts, which account for 46.3% of all intermolecular interactions .
Table 2: Experimental vs. DFT-Predicted Spectroscopic Data
| Analytical Parameter | Experimental Observation | DFT Prediction (B3LYP) | Variance Causality |
| IR: N-H Stretch | ~3300 cm⁻¹ | ~3350 cm⁻¹ | Solid-state H-bonding lowers experimental frequency. |
| IR: C=O Stretch | ~1650 cm⁻¹ | ~1680 cm⁻¹ | Conjugation and dipole-dipole interactions in lattice. |
| ¹H NMR: N-CH₃ | ~2.8 ppm (singlet, 6H) | ~2.9 ppm | Solvent shielding effects (IEFPCM model applied). |
| Conformational | - | < 0.01 nm shift | High structural rigidity of the urea |
Experimental Workflow: Synthesis and Isolation
As a Senior Application Scientist, I prioritize synthetic routes that are safe, scalable, and self-validating. The direct phosgenation of amines poses severe safety risks. Therefore, the protocol below utilizes triphosgene as a stable, solid surrogate, proceeding via a highly reactive isocyanate intermediate.
Phase 1: Amine Activation (Isocyanate Formation)
Causality: Triphosgene is utilized to convert the primary amine into an isocyanate. The reaction is strictly maintained at 0 °C to prevent the exothermic degradation of the isocyanate and to suppress symmetric urea dimerization.
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Preparation : Dissolve 10.0 mmol of 2-phenylethylamine and 25.0 mmol of triethylamine (Et₃N) in 30 mL of anhydrous dichloromethane (CH₂Cl₂).
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Addition : Cool the flask to 0 °C under an inert argon atmosphere. Slowly add a solution of triphosgene (3.5 mmol) in 10 mL of CH₂Cl₂ dropwise over 15 minutes.
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Self-Validating Checkpoint : Stir for 30 minutes. Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) system. The UV-active phenethyl group allows for direct visualization at 254 nm. A negative ninhydrin stain is mandatory here; the complete absence of the primary amine confirms quantitative conversion to the isocyanate, acting as a critical go/no-go decision gate.
Phase 2: Nucleophilic Addition (Urea Assembly)
Causality: Dimethylamine is introduced as a nucleophile. A slight stoichiometric excess is used to drive the reaction to absolute completion, ensuring no unreacted isocyanate remains, which would complicate purification. 4. Coupling : To the 0 °C isocyanate solution, add dimethylamine (12.0 mmol, 2.0 M solution in THF) dropwise. 5. Maturation : Remove the ice bath and allow the reaction to warm to room temperature (RT), stirring for 2 hours.
Phase 3: Workup and Purification
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Quenching : Quench the reaction with 20 mL of saturated aqueous NaHCO₃ to neutralize residual acid and unreacted electrophiles.
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Extraction : Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Isolation : Recrystallize the crude residue from hot ethanol to yield 3,3-dimethyl-1-(2-phenylethyl)urea as a highly pure, white crystalline solid (Expected yield: >85%).
Figure 1: Step-by-step synthetic workflow and validation for 3,3-dimethyl-1-(2-phenylethyl)urea.
Advanced Applications in Research
Beyond its utility as a standalone pharmacophore, the 1,1-dimethyl-3-phenethylurea scaffold is highly valuable in advanced synthetic methodologies. Specifically,
References
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Alshammari, M. B., Anouar, E. H., & El-Hiti, G. A. (2020). Spectroscopic Characterization, Hirshfeld Surface, DFT, and TD-DFT of tert-Butyl Phenethylcarbamate and 1,1-Dimethyl-3-Phenethylurea. Journal of Applied Spectroscopy. Available at:[Link]
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El-Hiti, G. A., et al. (2004). Lithiation and Substitution of N'-(ω-Phenylalkyl)-N,N-dimethylureas. ResearchGate / General Organic Chemistry. Available at:[Link]
